5Hrz7wfw3T

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

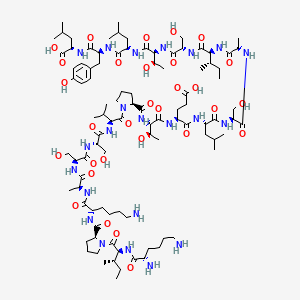

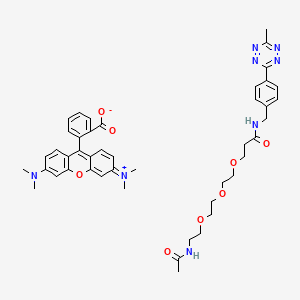

BT1718 is a novel bicyclic peptide-maytansinoid conjugate developed by Bicycle Therapeutics. It targets membrane type 1-matrix metalloprotease (MT1-MMP), a cell-surface expressed metalloprotease implicated in the invasion and metastasis of many cancers. BT1718 is designed for the treatment of solid tumors, particularly those overexpressing MT1-MMP .

Preparation Methods

Synthetic Routes and Reaction Conditions

BT1718 is synthesized using a proprietary phage display platform technology that allows the selection of high-affinity bicyclic peptide binding molecules. The peptides are synthesized by Fmoc Solid Phase Synthesis, cleaved, and cyclized with a tri-functional small molecule scaffold . The conjugation of the peptide to the maytansinoid cytotoxic agent DM1 is achieved through a cleavable disulfide linker .

Industrial Production Methods

The industrial production of BT1718 involves high-throughput selection processes to identify high-affinity binders from phage libraries containing a vast diversity of peptide sequences. The selected peptides are then chemically synthesized and conjugated to the cytotoxic payload .

Chemical Reactions Analysis

Types of Reactions

BT1718 undergoes several key reactions during its synthesis and activation:

Cyclization: The linear peptides are cyclized to form bicyclic structures.

Conjugation: The bicyclic peptide is conjugated to the cytotoxic agent DM1 via a disulfide linker

Common Reagents and Conditions

Fmoc Solid Phase Synthesis: Used for peptide synthesis.

Disulfide Linker: Used for conjugating the peptide to DM1

Major Products Formed

The major product formed is the BT1718 conjugate, which consists of the bicyclic peptide linked to the cytotoxic agent DM1 .

Scientific Research Applications

BT1718 has shown promising applications in various fields:

Oncology: BT1718 is primarily used for the treatment of solid tumors overexpressing MT1-MMP. .

Drug Delivery: The small size and high affinity of the bicyclic peptide make it an ideal candidate for targeted drug delivery.

Pharmacokinetics: Studies have shown that BT1718 has favorable pharmacokinetic properties, including rapid tumor penetration and limited systemic exposure.

Mechanism of Action

BT1718 exerts its effects by specifically binding to MT1-MMP on the surface of tumor cells. The binding facilitates the delivery of the cytotoxic payload DM1, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis . The high affinity and specificity of the bicyclic peptide for MT1-MMP ensure targeted delivery and minimize off-target effects .

Comparison with Similar Compounds

BT1718 is unique due to its bicyclic peptide structure and its specific targeting of MT1-MMP. Similar compounds include other peptide-drug conjugates and antibody-drug conjugates targeting different tumor-associated antigens. BT1718’s small size and rapid tumor penetration distinguish it from larger antibody-based therapies .

List of Similar Compounds

Antibody-Drug Conjugates (ADCs): Such as trastuzumab emtansine (T-DM1) targeting HER2.

Peptide-Drug Conjugates (PDCs): Other PDCs targeting different tumor markers

BT1718 represents a significant advancement in targeted cancer therapy, offering a promising therapeutic option for patients with MT1-MMP-positive solid tumors.

Properties

CAS No. |

2227366-66-5 |

|---|---|

Molecular Formula |

C159H218ClN31O47S5 |

Molecular Weight |

3511.4 g/mol |

IUPAC Name |

3-[(7R,10S,13S,16S,19S,22S,25S,28R,31R,34S,37S,40S,43R,46R)-40-(2-amino-2-oxoethyl)-19-benzyl-10-tert-butyl-7-carbamoyl-37-(2-carboxyethyl)-13,22-bis(carboxymethyl)-46-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[4-[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoylamino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]propanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-31,43-dimethyl-34-(naphthalen-1-ylmethyl)-9,12,15,18,21,24,27,30,33,36,39,42,45-tridecaoxo-5,48,53-trithia-8,11,14,17,20,23,26,29,32,35,38,41,44-tridecazatricyclo[26.23.3.13,50]pentapentaconta-1(51),2,50(55)-trien-25-yl]propanoic acid |

InChI |

InChI=1S/C159H218ClN31O47S5/c1-85-33-31-40-116(235-25)159(233)68-115(236-156(232)179-159)87(3)139-158(11,238-139)117(67-123(198)191(23)113-61-94(55-85)62-114(234-24)137(113)160)237-155(231)91(7)190(22)122(197)52-54-242-243-86(2)41-48-119(194)163-53-51-121(196)181(13)70-125(200)183(15)72-127(202)185(17)74-129(204)187(19)76-131(206)189(21)78-132(207)188(20)77-130(205)186(18)75-128(203)184(16)73-126(201)182(14)71-124(199)180(12)69-120(195)164-88(4)141(217)176-111-83-240-80-96-56-95-57-97(58-96)81-241-84-112(177-143(219)90(6)165-146(222)106(63-99-38-32-37-98-36-29-30-39-101(98)99)172-144(220)102(46-49-133(208)209)167-149(225)107(64-118(161)193)169-142(218)89(5)166-152(111)228)153(229)168-103(47-50-134(210)211)145(221)173-108(65-135(212)213)150(226)171-104(59-92-34-27-26-28-35-92)147(223)170-105(60-93-42-44-100(192)45-43-93)148(224)174-109(66-136(214)215)151(227)178-138(157(8,9)10)154(230)175-110(140(162)216)82-239-79-95/h26-40,42-45,56-58,61-62,86-91,102-112,115-117,138-139,192,233H,41,46-55,59-60,63-84H2,1-25H3,(H2,161,193)(H2,162,216)(H,163,194)(H,164,195)(H,165,222)(H,166,228)(H,167,225)(H,168,229)(H,169,218)(H,170,223)(H,171,226)(H,172,220)(H,173,221)(H,174,224)(H,175,230)(H,176,217)(H,177,219)(H,178,227)(H,179,232)(H,208,209)(H,210,211)(H,212,213)(H,214,215)/b40-31+,85-33+/t86?,87-,88+,89-,90-,91+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,115+,116-,117+,138-,139+,158+,159+/m1/s1 |

InChI Key |

COJQDZWOCBJJKF-TYRFAYHZSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC(C)CCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N[C@@H](C)C(=O)N[C@H]5CSCC6=CC7=CC(=C6)CSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC7)C(=O)N)C(C)(C)C)CC(=O)O)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CC(=O)O)CCC(=O)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC5=O)C)CC(=O)N)CCC(=O)O)CC1=CC=CC3=CC=CC=C31)C)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)NCCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)NC(C)C(=O)NC5CSCC6=CC7=CC(=C6)CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC7)C(=O)N)C(C)(C)C)CC(=O)O)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CC(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)C)CC(=O)N)CCC(=O)O)CC1=CC=CC3=CC=CC=C31)C)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)

![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)